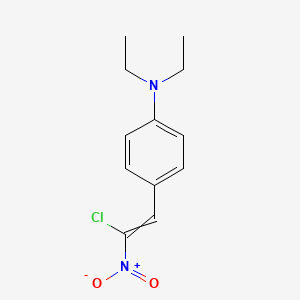
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline is an organic compound with the molecular formula C12H15ClN2O2 It is characterized by the presence of a nitrovinyl group attached to an aniline ring, which is further substituted with diethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline typically involves the reaction of 4-nitrobenzaldehyde with diethylamine in the presence of a chlorinating agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common.
Chemical Reactions Analysis
Types of Reactions
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or other oxidized derivatives.
Reduction: Formation of N1,N1-diethyl-4-(2-amino-2-nitrovinyl)aniline.
Substitution: Formation of N1,N1-diethyl-4-(2-substituted-2-nitrovinyl)aniline derivatives.
Scientific Research Applications
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The chloro group can participate in nucleophilic substitution reactions, modifying the structure and function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- N1,N1-diethyl-4-(2-bromo-2-nitrovinyl)aniline
- N1,N1-diethyl-4-(2-fluoro-2-nitrovinyl)aniline
- N1,N1-diethyl-4-(2-iodo-2-nitrovinyl)aniline
Uniqueness
N1,N1-diethyl-4-(2-chloro-2-nitrovinyl)aniline is unique due to the presence of the chloro group, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chloro group is less reactive than the bromo and iodo groups but more reactive than the fluoro group, making it suitable for specific chemical transformations.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
4-(2-chloro-2-nitroethenyl)-N,N-diethylaniline |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-14(4-2)11-7-5-10(6-8-11)9-12(13)15(16)17/h5-9H,3-4H2,1-2H3 |
InChI Key |
NJQBRVVFXXFWEU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C([N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















